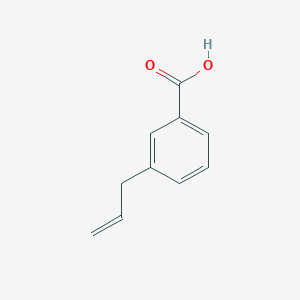
3-(2-丙烯基)苯甲酸
描述
3-(2-Propenyl)benzoic acid, also known as trans-cinnamic acid, is an organic compound with the molecular formula C10H10O2. It is a derivative of benzoic acid where the carboxyl group is substituted with a propenyl group at the meta position. This compound is known for its pleasant aroma and is commonly found in cinnamon oil and balsams.
科学研究应用
3-(2-Propenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
作用机制
Target of Action
3-(2-Propenyl)benzoic acid, also known as allyl benzoate, is a compound that has been found to interact with retinoic acid receptors (RAR) α, β, and γ . These receptors are nuclear transcription factors that play a crucial role in regulating gene expression .
Mode of Action
The compound’s interaction with its targets results in the ligand-activated transcription of genes that possess retinoic acid responsive elements . This means that the presence of 3-(2-Propenyl)benzoic acid can influence the transcription of certain genes, leading to changes in the production of specific proteins within the cell .
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, such as 3-(2-Propenyl)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . Benzoic acid is predominately biosynthesized using these pathways .
Pharmacokinetics
It is known that the compound’s onset of action is related to its pka . The addition of bicarbonate can raise the pH of the weakly acidic solution nearer the pKa, meaning more drug will exist in the non-ionized form, so penetration will be more rapid .
Result of Action
The molecular and cellular effects of 3-(2-Propenyl)benzoic acid’s action are largely dependent on the specific genes that are transcribed as a result of its interaction with retinoic acid receptors . These effects can vary widely, as the retinoic acid responsive elements can be found in a variety of different genes .
Action Environment
The action, efficacy, and stability of 3-(2-Propenyl)benzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 3-(2-Propenyl)benzoic acid, is known to be influenced by the reaction conditions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
生化分析
Biochemical Properties
3-(2-Propenyl)benzoic acid is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving various biochemical pathways .
Cellular Effects
The effects of 3-(2-Propenyl)benzoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(2-Propenyl)benzoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action is complex and involves multiple biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Propenyl)benzoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(2-Propenyl)benzoic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(2-Propenyl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
3-(2-Propenyl)benzoic acid is transported and distributed within cells and tissues in a complex manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(2-Propenyl)benzoic acid and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 3-(2-Propenyl)benzoic acid can be synthesized through various methods. One common method involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate cinnamic acid, which is then decarboxylated to yield 3-(2-Propenyl)benzoic acid.
Industrial Production Methods: In industrial settings, 3-(2-Propenyl)benzoic acid is often produced through the catalytic hydrogenation of cinnamaldehyde. This process involves the use of a palladium catalyst under hydrogen gas, which reduces the aldehyde group to a carboxyl group, forming the desired product.
Types of Reactions:
Oxidation: 3-(2-Propenyl)benzoic acid can undergo oxidation reactions to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-(2-Propenyl)benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 3-(2-Propenyl)benzyl alcohol.
Substitution: Nitro-substituted derivatives.
相似化合物的比较
Cinnamic Acid: Similar in structure but lacks the propenyl group at the meta position.
Benzoic Acid: The parent compound without the propenyl substitution.
Phenylpropanoic Acid: Similar structure but with a different substitution pattern.
Uniqueness: 3-(2-Propenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
属性
IUPAC Name |
3-prop-2-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJACFYHMOFEZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633870 | |
| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-07-2 | |
| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


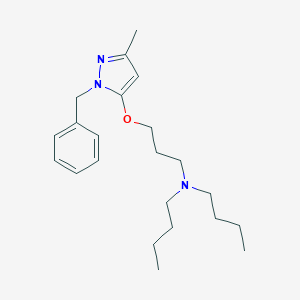
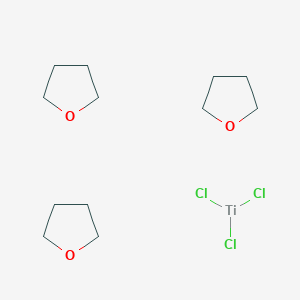
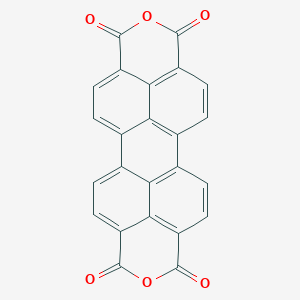
![DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE](/img/structure/B90716.png)
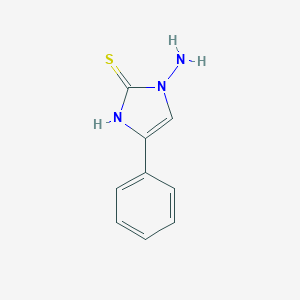
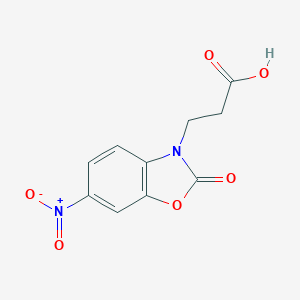

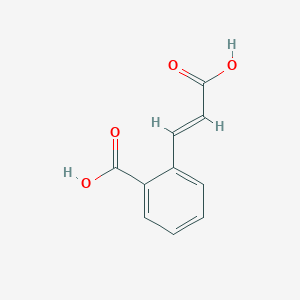
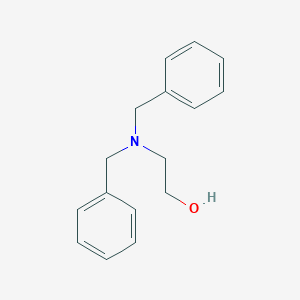
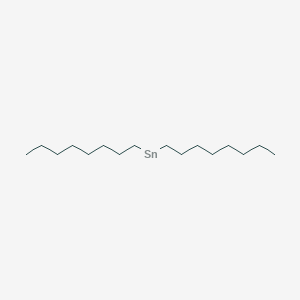
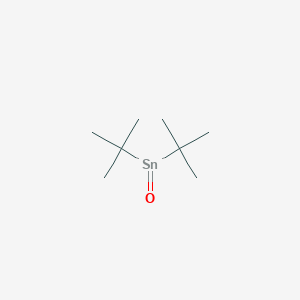
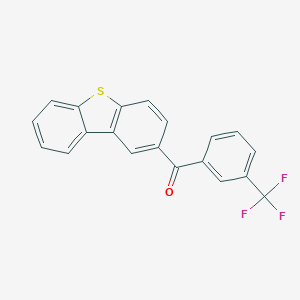
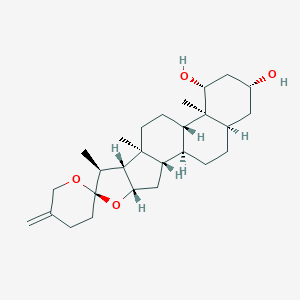
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
